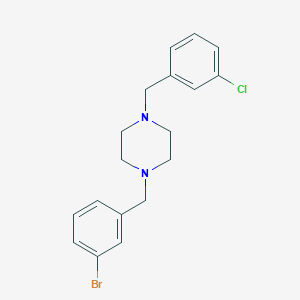![molecular formula C15H13N3OS B6068678 1-(1H-indol-3-yl)-2-[(6-methylpyrimidin-4-yl)thio]ethanone](/img/structure/B6068678.png)
1-(1H-indol-3-yl)-2-[(6-methylpyrimidin-4-yl)thio]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-indol-3-yl)-2-[(6-methylpyrimidin-4-yl)thio]ethanone, also known as IMPET, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-(1H-indol-3-yl)-2-[(6-methylpyrimidin-4-yl)thio]ethanone is not fully understood, but studies have shown that it may work by inhibiting the activity of certain enzymes, such as topoisomerase II and histone deacetylases. These enzymes are involved in DNA replication and gene expression, respectively, and are often overexpressed in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-(1H-indol-3-yl)-2-[(6-methylpyrimidin-4-yl)thio]ethanone has a variety of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of gene expression. Additionally, 1-(1H-indol-3-yl)-2-[(6-methylpyrimidin-4-yl)thio]ethanone has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(1H-indol-3-yl)-2-[(6-methylpyrimidin-4-yl)thio]ethanone in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, 1-(1H-indol-3-yl)-2-[(6-methylpyrimidin-4-yl)thio]ethanone is relatively stable and can be stored for extended periods of time. However, one limitation of using 1-(1H-indol-3-yl)-2-[(6-methylpyrimidin-4-yl)thio]ethanone is its low solubility in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(1H-indol-3-yl)-2-[(6-methylpyrimidin-4-yl)thio]ethanone. One area of interest is its potential use in combination with other drugs or therapies for cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of 1-(1H-indol-3-yl)-2-[(6-methylpyrimidin-4-yl)thio]ethanone and its potential applications in neuroprotection and other fields. Finally, the development of new synthesis methods for 1-(1H-indol-3-yl)-2-[(6-methylpyrimidin-4-yl)thio]ethanone may improve its solubility and expand its potential uses in lab experiments.
Synthesemethoden
The synthesis of 1-(1H-indol-3-yl)-2-[(6-methylpyrimidin-4-yl)thio]ethanone involves a multi-step process that includes the reaction of indole-3-carboxaldehyde with 6-methylpyrimidin-4-yl thioacetate in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. This method yields a high purity and yield of 1-(1H-indol-3-yl)-2-[(6-methylpyrimidin-4-yl)thio]ethanone.
Wissenschaftliche Forschungsanwendungen
1-(1H-indol-3-yl)-2-[(6-methylpyrimidin-4-yl)thio]ethanone has been studied for its potential applications in various fields, including cancer treatment, Alzheimer's disease, and neuroprotection. Studies have shown that 1-(1H-indol-3-yl)-2-[(6-methylpyrimidin-4-yl)thio]ethanone has anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 1-(1H-indol-3-yl)-2-[(6-methylpyrimidin-4-yl)thio]ethanone has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(1H-indol-3-yl)-2-(6-methylpyrimidin-4-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-10-6-15(18-9-17-10)20-8-14(19)12-7-16-13-5-3-2-4-11(12)13/h2-7,9,16H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUIDPBCGPMZLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)SCC(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-fluoro-2-[1-({1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-2-piperidinyl]-1H-benzimidazole](/img/structure/B6068595.png)
![N-(2,4-dichlorophenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6068604.png)
![2-{2-[(2,3-dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B6068612.png)
![2-[4-[(5-methyl-2-furyl)methyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6068623.png)
![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-ethyl-5-oxo-3-pyrrolidinyl)methyl]benzamide](/img/structure/B6068627.png)
![3-ethoxy-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6068629.png)
![(4-phenoxyphenyl){1-[3-(2-pyridinyl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6068644.png)
![4-allyl-5-[1-(4-chloro-3-methylphenoxy)-1-methylethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B6068651.png)
![2'-(4-chlorophenyl)-3a',6',7',8',8a',8b'-hexahydro-1'H-spiro[indole-3,4'-pyrrolo[3,4-a]pyrrolizine]-1',2,3'(1H,2'H)-trione](/img/structure/B6068660.png)

![5-{[2-(4-methoxybenzyl)-4-morpholinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B6068668.png)
![5-bromo-3-[2-(4-chlorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B6068671.png)
![[1-(4-butoxybenzyl)-3-piperidinyl]methanol](/img/structure/B6068680.png)
![N-(2-methoxyethyl)-N'-[2-(1-piperidinyl)ethyl]thiourea](/img/structure/B6068686.png)